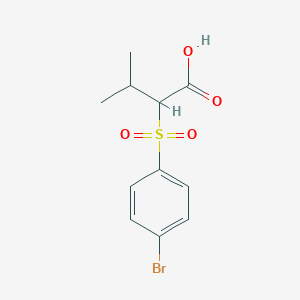

2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

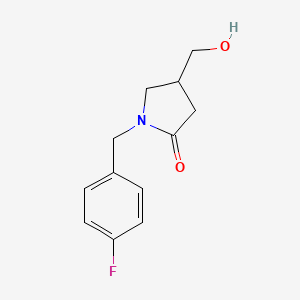

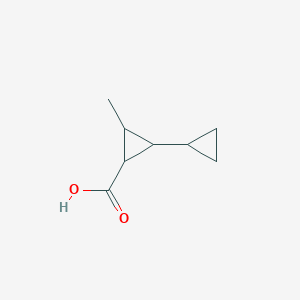

“2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid” is a complex organic compound. It contains a bromophenylsulfonyl group attached to a 3-methylbutanoic acid. The bromophenylsulfonyl group consists of a phenyl ring (a six-carbon aromatic ring) with a bromine atom and a sulfonyl group attached . The 3-methylbutanoic acid is a four-carbon chain with a methyl group and a carboxylic acid group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve the reaction of 4-bromophenylsulfonyl chloride with 3-methylbutanoic acid . This is a common method for introducing sulfonyl groups into organic molecules .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bromophenylsulfonyl group and the 3-methylbutanoic acid group. The bromine atom in the bromophenylsulfonyl group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced by other groups in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or be reduced to an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point and melting point . The carboxylic acid group could allow the compound to form hydrogen bonds, which could influence its solubility .Applications De Recherche Scientifique

Antibiotic Detection in Milk

- Application: Generation of broad specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This application includes the detection of sulfonamide antibiotics in veterinary fields, specifically in milk samples (Adrián et al., 2009).

Matrix Metalloproteinase Inhibitors

- Application: Biphenylsulfonamide derivatives of 2-(biphenyl-4-sulfonylamino)-3-methylbutyric acid were evaluated for their ability to inhibit matrix metalloproteinases (MMPs). This research focused on the effects of structural changes on biological and pharmacokinetic activity, significantly impacting the treatment of diseases involving MMPs (O'Brien et al., 2000).

EP1 Receptor Selective Antagonists

- Application: Discovery of heteroaryl sulfonamides as new EP1 receptor selective antagonists. This includes the study of the structure-activity relationship (SAR) and in vivo antagonist activity of these compounds, contributing to the development of new therapeutic agents (Naganawa et al., 2006).

Catalysis in Dehydrocondensation

- Application: Utilization of propylsulfonic acid-derivatized mesoporous SBA-15 catalyst in the dehydrocondensation of alcohols to form ethers. This research explores the role of catalysts in industrial chemical processes, specifically in the formation of ethers and olefins (Herman et al., 2004).

Chemisorption in Water Treatment

- Application: Investigation of chemisorption of Perfluorooctanoic Acid on powdered activated carbon initiated by persulfate in aqueous solutions. This application is significant in environmental science, specifically in the treatment of recalcitrant compounds in industrial wastewater and other waters (Sun et al., 2016).

Alkaline Fuel Cell Development

- Application: Development of a stable anion exchange membrane based on imidazolium salt for alkaline fuel cells. This research contributes to advancements in energy technology, specifically in enhancing the stability and conductivity of membranes in fuel cells (Yang et al., 2014).

Mécanisme D'action

The mechanism of action of this compound would depend on its use. If it were used as a drug, for example, it would depend on the specific biological target. The bromophenylsulfonyl group could potentially interact with various biological targets through hydrophobic and halogen bonding interactions .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)sulfonyl-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4S/c1-7(2)10(11(13)14)17(15,16)9-5-3-8(12)4-6-9/h3-7,10H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRDOUORRYSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)S(=O)(=O)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenylsulfonyl)-3-methylbutanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)

![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2882073.png)

![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)

![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)

![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)

![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-chloro-4-methylphenyl)butanamide](/img/structure/B2882081.png)